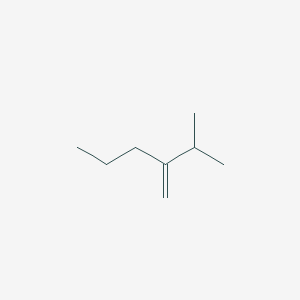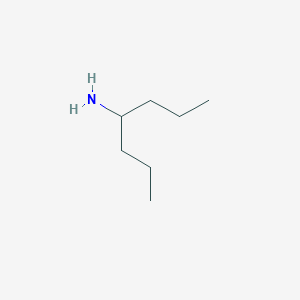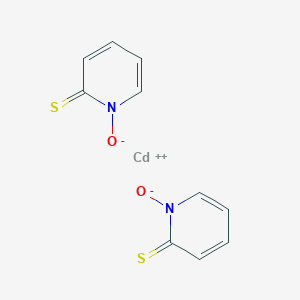
Pyrithione cadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrithione cadmium (PTC) is a chemical compound that has been used in scientific research for its antimicrobial properties. It is a derivative of pyrithione, which is a well-known antifungal and antibacterial agent. PTC has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of Pyrithione cadmium is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes in microorganisms. Pyrithione cadmium is a metal chelator, which means it binds to metal ions such as zinc, copper, and cadmium. This binding can disrupt the function of metal-dependent enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
Pyrithione cadmium has been found to have both biochemical and physiological effects. Biochemically, Pyrithione cadmium has been shown to inhibit the growth of microorganisms by disrupting the function of metal-dependent enzymes. Physiologically, Pyrithione cadmium has been found to have toxic effects on some organisms, including fish and crustaceans. However, the toxicity of Pyrithione cadmium varies depending on the organism and the concentration of Pyrithione cadmium used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrithione cadmium has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also effective against a wide range of microorganisms, making it a useful tool for studying the mechanism of action of antimicrobial agents. However, Pyrithione cadmium also has some limitations. It can be toxic to some organisms, which limits its use in certain experiments. Additionally, the mechanism of action of Pyrithione cadmium is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Pyrithione cadmium. One area of research is the development of new antimicrobial agents based on the structure of Pyrithione cadmium. Another area of research is the study of the mechanism of action of Pyrithione cadmium and other metal-chelating compounds. This research could lead to the development of new treatments for microbial infections. Additionally, the toxicity of Pyrithione cadmium could be further studied to determine its effects on different organisms and to develop strategies for minimizing its impact on the environment.
Conclusion:
In conclusion, Pyrithione cadmium is a chemical compound that has been extensively used in scientific research for its antimicrobial properties. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Pyrithione cadmium has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of Pyrithione cadmium, including the development of new antimicrobial agents and the study of its mechanism of action.
Métodos De Síntesis
Pyrithione cadmium can be synthesized using different methods, including the reaction of cadmium chloride with pyrithione sodium salt, the reaction of cadmium acetate with pyrithione sodium salt, and the reaction of cadmium oxide with pyrithione. The reaction of cadmium chloride with pyrithione sodium salt is the most commonly used method. The reaction is carried out in an aqueous solution, and the resulting Pyrithione cadmium is purified by recrystallization.
Aplicaciones Científicas De Investigación
Pyrithione cadmium has been extensively used in scientific research for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Pyrithione cadmium has been used in the development of new antimicrobial agents and in the study of the mechanism of action of antimicrobial agents.
Propiedades
Número CAS |
18897-36-4 |
|---|---|
Fórmula molecular |
C10H8CdN2O2S2 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
cadmium(2+);1-oxidopyridine-2-thione |
InChI |
InChI=1S/2C5H4NOS.Cd/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 |
Clave InChI |
YSWAWAYOPDDQJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
SMILES canónico |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cd+2] |
Otros números CAS |
18897-36-4 |
Sinónimos |
CADMIUMPYRIDINETHIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



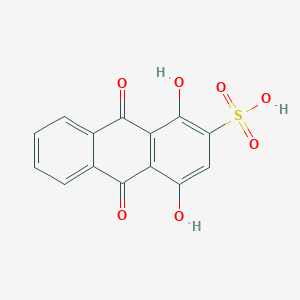
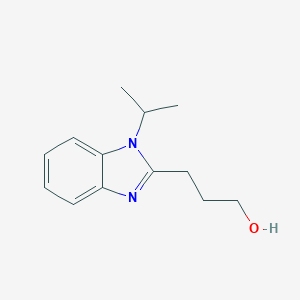
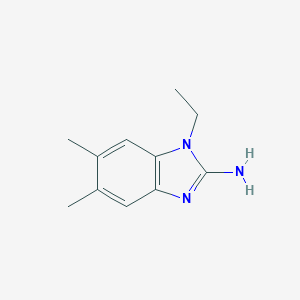

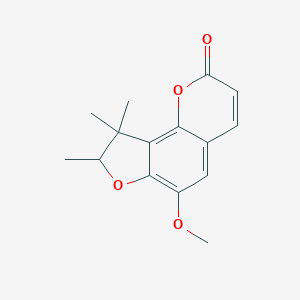
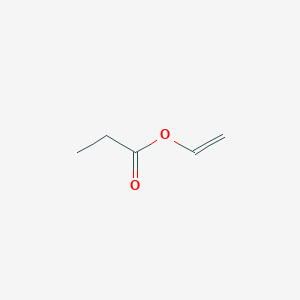
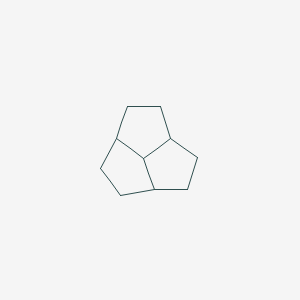
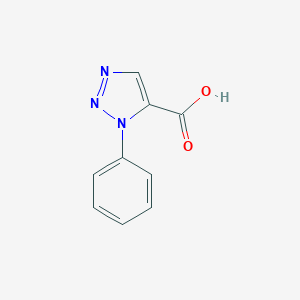
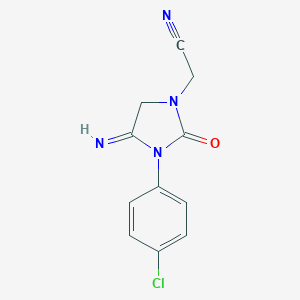
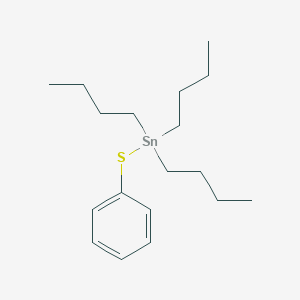
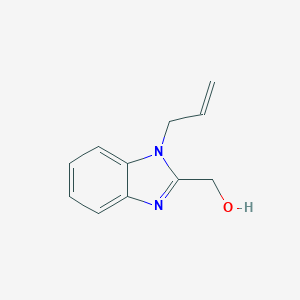
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
